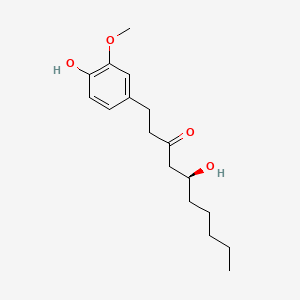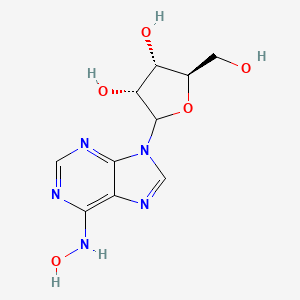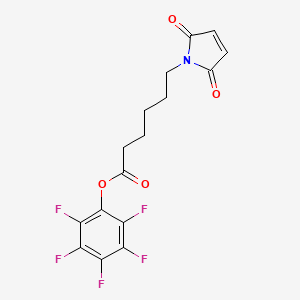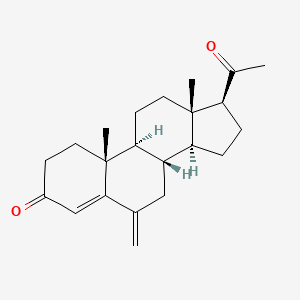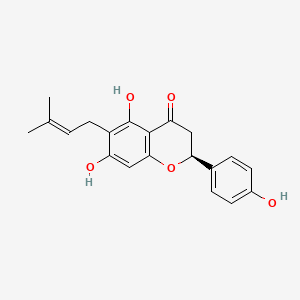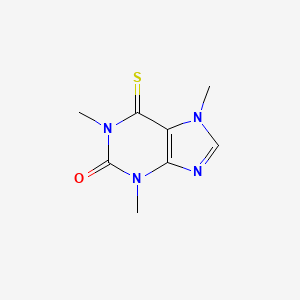
Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AB 163 is a TEPA analogue that has been tested for use in radiation therapy for patients with esophageal carcinoma; adenocarcinomas of the gastrointestinal tract; squamous carcinoma of the cervix; and adenocarcinoma of the ovary. The drug is proposed to phosphorylate X ray induced DNA strand damage, and prolongs time of the absence of disease in patients. There may side effects on the GI system and the central nervous system.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester has been investigated for its antitumor properties. Studies have shown that it exhibits significant tumor inhibitory activities in experimental animals. One of its analogues, ethyl [bis(2,2-dimethyl-1-aziridinyl)phosphinyl]carbamate (AB-132), is under clinical investigation as an experimental antineoplastic agent (Bardos et al., 1965).
Radiation Potentiating Effect
This compound has been found to potentiate the effects of radiation therapy. In studies, the combination of the compound with radiation therapy showed synergistic effects, suggesting its potential use in combined modality trials for cancer treatment (G. Wampler, J. Wassum, R. Belgrad, 1979).
Chemical Properties and Reactions
Research into the chemical properties and reactions of bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester has provided insights into its pharmacologic properties. Studies have focused on its mechanisms of hydrolysis and alkylating activities, contributing to a better understanding of its therapeutic potential (C. Kelly, 1970).
Potential in Chemosterilization
This compound has also been explored for its use in chemosterilization, as demonstrated in studies involving pink bollworm moths. However, its effectiveness in this domain has been variable, with some studies showing less efficacy compared to other methods like irradiation (H. M. Flint, B. Wright, H. Sallam, B. Horn, 1975).
Eigenschaften
CAS-Nummer |
14984-65-7 |
|---|---|
Produktname |
Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester |
Molekularformel |
C10H21N2O2P |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine |
InChI |
InChI=1S/C10H21N2O2P/c1-6-14-15(13,11-7-9(11,2)3)12-8-10(12,4)5/h6-8H2,1-5H3 |
InChI-Schlüssel |
SOYAWOSQURUWHG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(N1CC1(C)C)N2CC2(C)C |
Kanonische SMILES |
CCOP(=O)(N1CC1(C)C)N2CC2(C)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
14984-65-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AB 163 AB-163 ethyl di-(2,2-dimethyl)ethylenamido phosphate NSC 108878 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



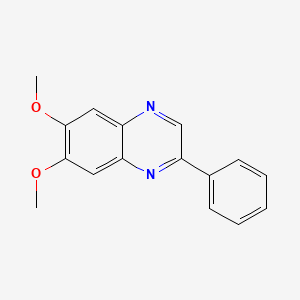
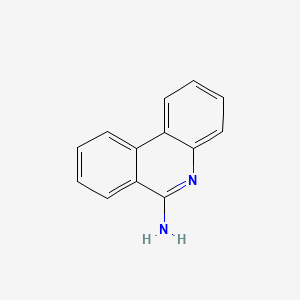

![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)

